Estrictosidina

Descripción general

Descripción

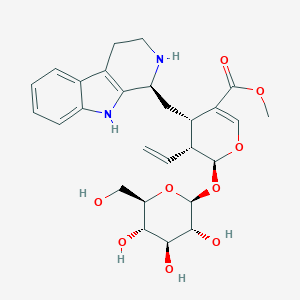

Strictosidine is a monoterpene indole alkaloid that serves as a key intermediate in the biosynthesis of a wide range of indole alkaloids. These alkaloids are known for their diverse structures and significant pharmacological properties. Strictosidine is formed through the Pictet-Spengler reaction between tryptamine and secologanin, catalyzed by the enzyme strictosidine synthase .

Aplicaciones Científicas De Investigación

Strictosidine has numerous scientific research applications, including:

Chemistry: It serves as a precursor for the synthesis of various indole alkaloids.

Biology: It is used to study the biosynthesis pathways of monoterpene indole alkaloids in plants.

Mecanismo De Acción

Target of Action

Strictosidine primarily targets the enzyme Strictosidine Synthase (STR) . This enzyme plays a crucial role in the biosynthesis of terpenoid indole and β-carboline alkaloids . It is the first committed step in the indole-alkaloid pathway .

Mode of Action

Strictosidine is formed by the Pictet–Spengler condensation reaction of tryptamine with secologanin, catalyzed by the enzyme strictosidine synthase . The STR enzyme catalyzes this reaction, leading to the formation of strictosidine, an indispensable intermediate compound during the biosynthesis of various alkaloids .

Biochemical Pathways

Strictosidine is an intermediate in the biosynthesis of numerous pharmaceutically valuable metabolites including quinine, camptothecin, ajmalicine, serpentine, vinblastine, vincristine, and mitragynine . These compounds are derived from strictosidine through various biochemical pathways . The biosynthetic pathways help to define the subgroups of strictosidine derivatives .

Result of Action

Strictosidine and its deglucosylation product, specifically formed by the enzyme strictosidine glucosidase, have been found to be active against several microorganisms . This suggests that strictosidine has antimicrobial properties. Moreover, the compounds derived from strictosidine can exert powerful pharmacological effects .

Action Environment

The action of strictosidine is influenced by various environmental factors. For instance, the expression of the STR gene can greatly influence the production of many compounds . Additionally, strictosidine is found in several plant families, indicating that its production and action may be influenced by the specific biological and environmental conditions associated with these plants .

Análisis Bioquímico

Biochemical Properties

Strictosidine is formed by the Pictet–Spengler condensation reaction of tryptamine with secologanin, catalyzed by the enzyme strictosidine synthase . Strictosidine synthase-like (SSL) family is thought to catalyze the key step in the monoterpene alkaloids synthesis pathway .

Cellular Effects

The strictosidine deglucosylation product(s) was (were) specifically responsible for in vitro protein cross-linking and precipitation, suggesting a potential role for strictosidine activation in plant defence .

Molecular Mechanism

Strictosidine synthase facilitates the formation of 3-α(S)-strictosidine by acting as a scaffold to increase local concentrations of tryptamine, secologanin, and acid catalysts . Its binding pocket also properly orients the iminium intermediate during cyclization to disastereoselectively produce its alkaloid products .

Metabolic Pathways

Strictosidine is an intermediate in the biosynthesis of numerous pharmaceutically valuable metabolites including quinine, camptothecin, ajmalicine, serpentine, vinblastine, vincristine, and mitragynine .

Subcellular Localization

Strictosidine synthase from both Catharanthus roseus and Rauvolfia serpentina were localized to the vacuole whereas strictosidine glucosidase from both species were shown to accumulate as highly stable supramolecular aggregates within the nucleus .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Strictosidine can be synthesized via a bioinspired Pictet-Spengler reaction. This reaction involves the condensation of tryptamine and secologanin under mild conditions, followed by purification through crystallization and flash chromatography . The reaction is typically acid-catalyzed, producing strictosidine and its lactamized form, strictosamide .

Industrial Production Methods

Industrial production of strictosidine often involves microbial factories, particularly yeast, which are engineered to produce strictosidine aglycone. This method leverages the metabolic pathways of microorganisms to produce the compound efficiently .

Análisis De Reacciones Químicas

Types of Reactions

Strictosidine undergoes various chemical reactions, including:

Oxidation: Strictosidine can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups within the strictosidine molecule.

Substitution: Substitution reactions can introduce new functional groups into the strictosidine structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various indole alkaloids, which have significant pharmacological properties. These products are often used in the synthesis of pharmaceuticals such as vinblastine, vincristine, and reserpine .

Comparación Con Compuestos Similares

Similar Compounds

- Vincoside

- Ajmaline

- Reserpine

- Vinblastine

- Vincristine

Uniqueness of Strictosidine

Strictosidine is unique due to its role as a central intermediate in the biosynthesis of a vast array of indole alkaloids. Its formation through the Pictet-Spengler reaction and its subsequent conversion into various pharmacologically active compounds highlight its importance in both natural product biosynthesis and pharmaceutical development .

Propiedades

IUPAC Name |

methyl (2S,3R,4S)-3-ethenyl-4-[[(1S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O9/c1-3-13-16(10-19-21-15(8-9-28-19)14-6-4-5-7-18(14)29-21)17(25(34)35-2)12-36-26(13)38-27-24(33)23(32)22(31)20(11-30)37-27/h3-7,12-13,16,19-20,22-24,26-33H,1,8-11H2,2H3/t13-,16+,19+,20-,22-,23+,24-,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBAMJZTXGWPTRM-NTXHKPOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C(C1CC2C3=C(CCN2)C4=CC=CC=C4N3)C=C)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CO[C@H]([C@@H]([C@@H]1C[C@H]2C3=C(CCN2)C4=CC=CC=C4N3)C=C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40943068 | |

| Record name | Strictosidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40943068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20824-29-7 | |

| Record name | Strictosidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20824-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Strictosidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020824297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Strictosidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40943068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Strictosidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45T874R5N4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of strictosidine synthase in the biosynthesis of strictosidine?

A: Strictosidine synthase (STR) is the key enzyme catalyzing the stereoselective Pictet-Spengler condensation of tryptamine and secologanin to form (S)-strictosidine [, , ].

Q2: How does strictosidine contribute to the diversity of monoterpenoid indole alkaloids?

A: Strictosidine is the last common biosynthetic intermediate in the pathway of all MIAs []. Downstream enzymes modify strictosidine's core structure, leading to the vast diversity observed within this class of natural products.

Q3: What is the function of strictosidine glucosidase in the MIA pathway?

A: Strictosidine glucosidase (SGD) catalyzes the hydrolysis of strictosidine to form cathenamine, a reactive intermediate that undergoes further transformations to yield various heteroyohimbine-type alkaloids [, ].

Q4: What are the subcellular locations of STR and SGD in Catharanthus roseus?

A: Interestingly, STR localizes to the vacuole, while SGD is associated with the endoplasmic reticulum [, ]. This spatial separation necessitates the transport of both secologanin and tryptamine into the vacuole for strictosidine synthesis and the subsequent export of strictosidine for further modifications.

Q5: Can strictosidine synthase accept non-natural substrates?

A: Yes, research has shown that STR can utilize modified tryptamines, such as halogenated tryptamines, to produce novel strictosidine analogues [, ]. This promiscuity of STR has implications for generating structurally diverse MIAs with potentially improved pharmacological properties.

Q6: How has the understanding of strictosidine biosynthesis aided efforts towards heterologous production of MIAs?

A: The elucidation of strictosidine biosynthesis, including the identification and characterization of key enzymes like STR and SGD, has paved the way for the heterologous production of strictosidine in hosts like yeast [, ]. This advancement holds promise for the sustainable production of valuable MIAs.

Q7: What is the molecular formula and weight of strictosidine?

A: The molecular formula of strictosidine is C27H34N2O9, and its molecular weight is 530.56 g/mol [].

Q8: What spectroscopic techniques are useful for characterizing strictosidine?

A: Several spectroscopic techniques are employed for characterizing strictosidine and its derivatives, including UV, IR, CD, MS, and NMR [, , , ].

Q9: Are there any known stability issues associated with strictosidine?

A: Strictosidine is known to be unstable and readily undergoes degradation, particularly in the aglycone form [, ]. This instability poses challenges for its isolation, storage, and utilization in downstream applications.

Q10: How have computational studies contributed to understanding the mechanism of strictosidine synthase?

A: Computational methods, including molecular docking, molecular dynamics simulations, and quantum chemical calculations, have been instrumental in elucidating the reaction mechanism of STR [, , ]. These studies have provided valuable insights into substrate binding, transition state stabilization, and the stereoselectivity of the reaction.

Q11: What is known about the structure-activity relationship (SAR) of strictosidine and its analogues?

A: Research suggests that modifications to the strictosidine core structure, such as C3-methylation or the introduction of a seven-membered azepino-indole ring, can significantly impact its biological activity [, ]. Understanding these SAR relationships is crucial for designing novel MIA-based therapeutics with enhanced potency and selectivity.

Q12: What are some potential applications of strictosidine and its derivatives in medicine?

A: Strictosidine serves as a crucial precursor for the synthesis of numerous MIAs with diverse medicinal properties. Some promising areas of application include anticancer, antimalarial, and central nervous system therapies [, ].

Q13: How can synthetic biology be leveraged for the production of novel strictosidine derivatives?

A: Synthetic biology approaches, such as pathway engineering and directed evolution, hold great potential for producing novel strictosidine derivatives with tailored pharmacological properties [, ]. By introducing modifications to the biosynthetic pathway or engineering enzymes with altered substrate specificity, a vast library of MIA analogues can be generated and screened for desired activities.

Q14: What are some of the challenges associated with developing strictosidine-based therapeutics?

A: Challenges in developing strictosidine-based therapeutics include the inherent instability of the compound, the complexity of MIA biosynthetic pathways, and the potential for toxicity and off-target effects [, ]. Overcoming these hurdles will require interdisciplinary research efforts combining synthetic biology, medicinal chemistry, and drug delivery strategies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate](/img/structure/B192387.png)